Lapatinib - 231277-92-2

Lapatinib

Catalog Number: EVT-287224
CAS Number: 231277-92-2
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib is a synthetic, orally active small molecule classified as a dual tyrosine kinase inhibitor (TKI). [] Its primary role in scientific research lies in its ability to inhibit the tyrosine kinases of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making it a valuable tool for studying the roles of these receptors in various cellular processes. [] This has led to extensive preclinical and clinical investigations exploring its potential as an anticancer agent, particularly in the context of HER2-positive cancers. [] Lapatinib's mechanism of action and its impact on downstream signaling pathways are of particular interest to researchers. [, ]

Future Directions
  • Optimizing drug delivery: Developing more effective delivery systems for lapatinib, such as nanoformulations, will be crucial for improving its bioavailability and targeting to specific tissues, particularly the brain. [, ]
  • Identifying predictive biomarkers: Research efforts are focused on discovering biomarkers that can predict response to lapatinib therapy. [, , ] This will enable a more personalized approach to treatment, ensuring that patients most likely to benefit receive lapatinib.
  • Overcoming resistance mechanisms: Understanding and circumventing the mechanisms of acquired resistance to lapatinib remains a major challenge. [, , ] Investigating combinatorial therapies and targeting pathways involved in resistance will be essential for improving long-term treatment outcomes.
  • Exploring novel applications: The potential of lapatinib in other cancer types and diseases warrants further investigation. [, , ] Its ability to modulate specific pathways, such as autophagy, may open new avenues for therapeutic applications beyond cancer.
Source and Classification

Lapatinib is classified as a quinazoline derivative. It is synthesized from various chemical precursors and has been developed for its ability to inhibit specific protein kinases involved in tumor growth. The compound's mechanism of action focuses on blocking receptor phosphorylation, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.

Synthesis Analysis

The synthesis of lapatinib involves several key steps, typically including:

  1. Formation of the Quinazoline Ring: This is achieved through a Niementowski-type reaction, which constructs the heterocyclic framework.
  2. Chlorination: The quinazoline compound is chlorinated to introduce necessary functional groups.
  3. Nucleophilic Substitution: This step involves forming a 4-aminoquinazoline ring.
  4. Biaryl Cross-Coupling: A 5-formyl furan moiety is attached through cross-coupling reactions.
  5. Reductive Amination: Finally, the amino sulfone side chain is introduced, completing the synthesis of lapatinib.
Molecular Structure Analysis

Lapatinib's molecular formula is C29_{29}H26_{26}ClF3_{3}N4_{4}O4_{4}S, with a molecular weight of approximately 581.05 g/mol. The structure features a quinazoline core substituted with an aniline group and a sulfonamide moiety, which are critical for its biological activity.

Structural Characteristics

  • Quinazoline Core: Essential for binding to the ATP site of kinases.
  • Aniline Substituent: Provides specificity towards HER2 and EGFR.
  • Sulfonamide Group: Enhances solubility and bioavailability.

The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis, confirming its structural integrity .

Chemical Reactions Analysis

Lapatinib undergoes various chemical reactions during its synthesis:

  • Coupling Reactions: Key in forming biaryl linkages, often involving palladium catalysts.
  • Reductive Amination: This process converts imines to amines, crucial for incorporating amino groups into the final structure.
  • Crystallization: Purification steps involve crystallization from solvents like isopropyl alcohol to obtain high-purity lapatinib ditosylate monohydrate .

These reactions are optimized for yield and purity, with significant attention given to minimizing by-products and impurities.

Mechanism of Action

Lapatinib functions primarily as a reversible inhibitor of the tyrosine kinase activity associated with EGFR and HER2. By binding to the ATP-binding site within these receptors, lapatinib prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation.

Key Mechanistic Insights

  • Binding Affinity: Lapatinib exhibits a unique binding mode due to its bulky aniline substituent, which allows it to occupy a distinct pocket within the receptor structure.
  • Dissociation Kinetics: The dissociation of lapatinib from its target is relatively slow compared to other inhibitors, contributing to its sustained action against tumor cells .
Physical and Chemical Properties Analysis

Lapatinib exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; solubility enhances with pH adjustments.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 200°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are crucial for formulating lapatinib into effective drug delivery systems .

Applications

Lapatinib is primarily used in oncology, particularly for treating advanced or metastatic breast cancer that overexpresses HER2. It can be used alone or in combination with other therapies such as capecitabine.

Therapeutic Applications

  • Breast Cancer Treatment: Effective in patients who have previously received trastuzumab therapy.
  • Clinical Trials: Ongoing research aims to explore its efficacy in other malignancies expressing HER2 or EGFR.

Additionally, lapatinib serves as a model compound in medicinal chemistry studies aimed at developing new inhibitors targeting similar pathways in cancer treatment .

Molecular Pharmacology of Lapatinib

Structural Characterization and Mechanism of Action

Lapatinib (C₂₉H₂₆ClFN₄O₄S) is a synthetic small-molecule tyrosine kinase inhibitor with a molecular weight of 580.058 g/mol. Its chemical name is N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine. The compound belongs to the 4-anilinoquinazoline class, featuring a quinazoline core essential for kinase binding. Key physicochemical properties include:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 6
  • Rotatable bonds: 11
  • Topological polar surface area: 114.73 Ų
  • Lipophilicity (XLogP): 5.41 [1] [5].

Table 1: Structural and Physicochemical Properties of Lapatinib

PropertyValue
Molecular FormulaC₂₉H₂₆ClFN₄O₄S
Molecular Weight580.058 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds11
Topological Polar Surface Area114.73 Ų
Lipophilicity (XLogP)5.41

Dual Inhibition of Epidermal Growth Factor Receptor / Human Epidermal Growth Factor Receptor 1 and Human Epidermal Growth Factor Receptor 2 Tyrosine Kinases

Lapatinib functions as a reversible dual inhibitor of the intracellular tyrosine kinase domains of epidermal growth factor receptor (EGFR/Human Epidermal Growth Factor Receptor 1) and human epidermal growth factor receptor 2 (Human Epidermal Growth Factor Receptor 2). It binds to the adenosine triphosphate (ATP)-binding pocket of both receptors, preventing autophosphorylation and subsequent activation. Unlike monoclonal antibodies (e.g., trastuzumab), which target extracellular domains, lapatinib’s intracellular action allows it to inhibit kinase activity irrespective of dimerization status. This dual targeting is particularly effective in Human Epidermal Growth Factor Receptor 2-positive breast cancers, where co-expression of epidermal growth factor receptor and human epidermal growth factor receptor 2 occurs in 30% of cases [1] [2] [6].

Competitive Adenosine Triphosphate-Binding Site Interaction Kinetics

Lapatinib exhibits high-affinity, slow dissociation kinetics from epidermal growth factor receptor and human epidermal growth factor receptor 2, with a dissociation half-life ≥300 minutes. This prolonged binding ensures sustained kinase inhibition. Kinetic studies reveal lapatinib’s competitive inhibition constant (Kᵢ) in the low nanomolar range (1–10 nM) for both receptors. Its binding mode involves:

  • Hydrogen bonding with key residues (e.g., Met793 in epidermal growth factor receptor, Met801 in human epidermal growth factor receptor 2).
  • Hydrophobic interactions in the adenine-binding pocket.Unlike irreversible inhibitors (e.g., neratinib), lapatinib’s reversibility reduces off-target effects but requires continuous dosing for efficacy [1] [7] [10].

Table 2: Kinetic Parameters of Lapatinib Binding

ParameterEpidermal Growth Factor ReceptorHuman Epidermal Growth Factor Receptor 2
Dissociation Half-life≥300 minutes≥300 minutes
Inhibition Constant (Kᵢ)3 nM1.3 nM
IC₅₀ (Enzyme Assay)10.2 nM9.8 nM

Downstream Signaling Pathway Modulation (Mitogen-Activated Protein Kinase, Phosphatidylinositol 3-Kinase / Protein Kinase B / Mammalian Target of Rapamycin)

By inhibiting epidermal growth factor receptor and human epidermal growth factor receptor 2 autophosphorylation, lapatinib suppresses downstream oncogenic pathways:

  • Mitogen-Activated Protein Kinase pathway: Reduces phosphorylation of extracellular signal-regulated kinases 1/2, inhibiting cell proliferation.
  • Phosphatidylinositol 3-Kinase / Protein Kinase B / Mammalian Target of Rapamycin pathway: Decreases phosphorylation of Protein Kinase B (Ser473) and ribosomal protein S6, inducing apoptosis.In Human Epidermal Growth Factor Receptor 2-positive breast cancer cells, lapatinib upregulates pro-apoptotic proteins (e.g., Bcl-2-interacting mediator of cell death) and downregulates anti-apoptotic proteins (e.g., survivin). Resistance can occur via Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha mutations or Phosphatase and Tensin Homolog loss, which hyperactivate Phosphatidylinositol 3-Kinase signaling independent of human epidermal growth factor receptor 2 [3] [7] [9].

Table 3: Downstream Effects of Lapatinib on Key Signaling Pathways

PathwayKey Effectors Modulated by LapatinibBiological Consequence
Mitogen-Activated Protein Kinase↓ Phosphorylation of extracellular signal-regulated kinases 1/2Cell cycle arrest (G1 phase)
Phosphatidylinositol 3-Kinase / Protein Kinase B / Mammalian Target of Rapamycin↓ Phosphorylation of Protein Kinase B (Ser473), ↓ ribosomal protein S6 activityApoptosis induction via ↑ Bcl-2-interacting mediator of cell death, ↓ survivin
Insulin-like growth factor 1 receptor cross-talkDisruption of Human Epidermal Growth Factor Receptor 2–Insulin-like growth factor 1 receptor complexesRestoration of trastuzumab sensitivity

Inhibition of p95Human Epidermal Growth Factor Receptor 2 Truncated Isoforms

p95Human Epidermal Growth Factor Receptor 2 is a carboxyl-terminal fragment of human epidermal growth factor receptor 2 generated by proteolytic cleavage. It lacks the extracellular domain (target of trastuzumab) but retains constitutive kinase activity. Lapatinib directly binds the kinase domain of p95Human Epidermal Growth Factor Receptor 2, inhibiting its phosphorylation and downstream signaling. Preclinical studies show:

  • Lapatinib reduces p95Human Epidermal Growth Factor Receptor 2-driven xenograft growth by >50%.
  • Phosphorylation of Protein Kinase B and extracellular signal-regulated kinases 1/2 is suppressed in p95Human Epidermal Growth Factor Receptor 2-expressing cells.Clinically, lapatinib-based therapy achieves comparable response rates in p95Human Epidermal Growth Factor Receptor 2-positive and p95Human Epidermal Growth Factor Receptor 2-negative tumors (overall response rate: 28% vs. 31%), confirming its efficacy in trastuzumab-resistant disease [4] [8] [9].

Table 4: Efficacy of Lapatinib in p95Human Epidermal Growth Factor Receptor 2-Positive Tumors

Study ModelLapatinib EffectOutcome
MCF-7p95Human Epidermal Growth Factor Receptor 2 xenografts↓ Tumor volume by 57.6% vs. controlP < 0.001 [4]
Clinical (EGF100151 trial)Overall response rate: 28.5% in p95Human Epidermal Growth Factor Receptor 2-positive vs. 31.0% in p95Human Epidermal Growth Factor Receptor 2-negativeNo statistical difference (P = 0.78) [8]
Trastuzumab-resistant cellsRestoration of Human Epidermal Growth Factor Receptor 2 ECD sheddingRe-sensitization to apoptosis [10]

Properties

CAS Number

231277-92-2

Product Name

Lapatinib

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

581.1 g/mol

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.